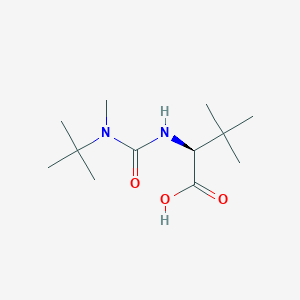
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid
Overview
Description
The compound is a derivative of butanoic acid, which is a type of carboxylic acid. It has a tert-butyl group and a methylureido group attached to it. The “(S)” indicates that it is the “S” enantiomer of the compound .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the tert-butyl and methylureido groups. The tert-butyl group is known for its bulky nature and can influence the compound’s reactivity .Chemical Reactions Analysis
The compound, due to the presence of the carboxylic acid group, could undergo various reactions typical of carboxylic acids, such as esterification . The tert-butyl group could also participate in reactions, particularly if conditions lead to the formation of a tert-butyl cation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, compounds with a tert-butyl group are often nonpolar and hydrophobic . The presence of the carboxylic acid group could make the compound acidic .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel thiadiazolotriazin-4-ones, exhibiting moderate mosquito-larvicidal and antibacterial activities, signifying its potential in developing treatments for malaria and bacterial infections (Castelino et al., 2014).
- It has been used in the synthesis of a new diphosphite ligand applied in rhodium-catalyzed hydroformylation, highlighting its role in complex chemical reactions and potential in industrial chemical processes (Mikhel et al., 2011).
- The compound has contributed to the field of magnetochemistry by being part of the synthesis process of asymmetrically dibridged diiron(III) complexes, which have been studied for their structural and magnetic properties (Weyhermüller et al., 2011).
Medicinal Chemistry and Drug Development
- It has been involved in the synthesis of novel triazinone derivatives with demonstrated larvicidal and antimicrobial activities, indicating its importance in the creation of new drugs and treatments (Kumara et al., 2015).
- The compound has been part of the synthesis process of Fluoroalkyl-Substituted Pyrazole-4-carboxylic acids, which are significant for their potential applications in drug design and material sciences (Iminov et al., 2015).
Catalysis and Material Science
- It has been involved in the synthesis of allenic diamines through Stevens rearrangement of ammonium salts, demonstrating its utility in advanced organic synthesis techniques (Manukyan, 2015).
- The compound has also been used in the synthesis of 4-tert-butyl-1,3-dihydroimidazol-2-ones, further contributing to the field of organic synthesis and the development of new materials or catalysts (Loksha et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZXJCRZPKUAAJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)N(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674022 | |
| Record name | N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid | |
CAS RN |
681809-31-4 | |
| Record name | N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



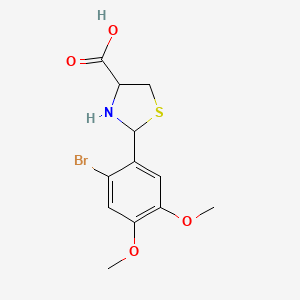
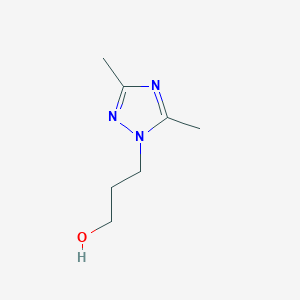
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
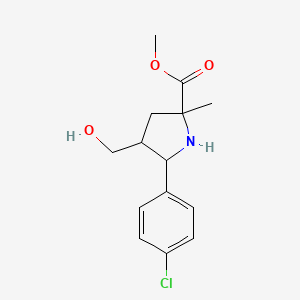
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
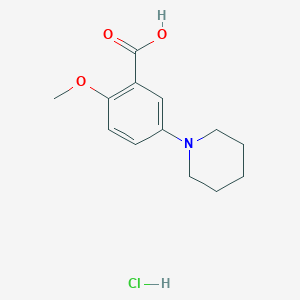
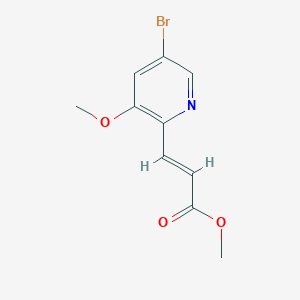
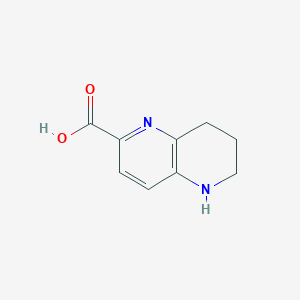
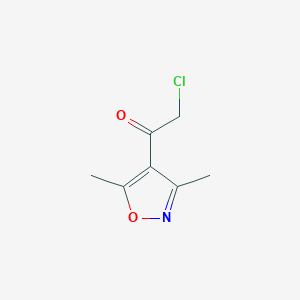
![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)
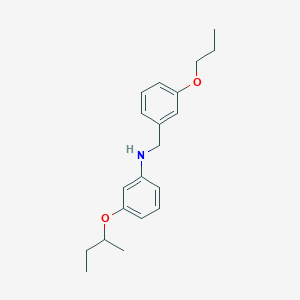
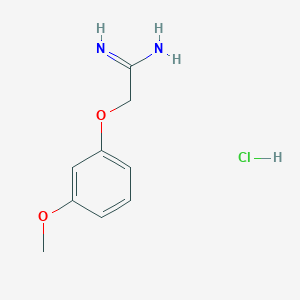
![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)